(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid
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Overview
Description
“PMID27109571-Compound-5” is a small molecular drug that targets fatty acid-binding proteins. These proteins play a crucial role in the intracellular transport of fatty acids and other lipophilic substances. The compound has shown potential in various therapeutic applications, particularly in the treatment of metabolic disorders such as obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27109571-Compound-5” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of “PMID27109571-Compound-5” involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: “PMID27109571-Compound-5” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
“PMID27109571-Compound-5” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying fatty acid-binding proteins and their inhibitors.
Biology: Investigated for its role in cellular lipid metabolism and transport.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, particularly obesity.
Industry: Utilized in the development of new drugs targeting fatty acid-binding proteins
Mechanism of Action
The mechanism of action of “PMID27109571-Compound-5” involves its binding to fatty acid-binding proteins, thereby inhibiting their function. This inhibition disrupts the intracellular transport of fatty acids, leading to alterations in lipid metabolism. The compound’s molecular targets include fatty acid-binding protein 4 and fatty acid-binding protein 5, which are involved in various metabolic pathways .
Comparison with Similar Compounds
- “PMID27109571-Compound-6”
- “BVT-24834”
- "PMID27109571-Compound-38"
Comparison: “PMID27109571-Compound-5” is unique in its high affinity for fatty acid-binding proteins and its potential therapeutic applications in metabolic disorders. Compared to similar compounds, it has shown superior efficacy in preclinical studies and a favorable safety profile .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid |
InChI |
InChI=1S/C15H20N2O2/c18-15(19)5-3-4-13-6-7-14(16-12-13)8-11-17-9-1-2-10-17/h3-4,6-7,12H,1-2,5,8-11H2,(H,18,19)/b4-3+ |
InChI Key |
YAJGYOKZMAZQGT-ONEGZZNKSA-N |
Isomeric SMILES |
C1CCN(C1)CCC2=NC=C(C=C2)/C=C/CC(=O)O |
Canonical SMILES |
C1CCN(C1)CCC2=NC=C(C=C2)C=CCC(=O)O |
Origin of Product |
United States |
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